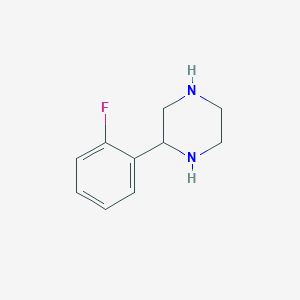

2-(2-Fluorophenyl)piperazine

Description

BenchChem offers high-quality 2-(2-Fluorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLSZQAVDKFFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549452 | |

| Record name | 2-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137684-18-5 | |

| Record name | 2-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluorophenyl)piperazine: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 2-(2-Fluorophenyl)piperazine, a heterocyclic amine of significant interest in medicinal chemistry. As a member of the C-substituted arylpiperazine family, this molecule presents a unique structural motif with potential for novel pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthetic routes, and prospective applications, while also addressing the current landscape of available data.

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its two nitrogen atoms provide key hydrogen bonding capabilities and allow for tailored pharmacokinetic profiles, enhancing water solubility and bioavailability. While N-substituted piperazines, particularly N-arylpiperazines, are extensively explored and form the basis of drugs targeting the central nervous system (CNS), C-substituted piperazines represent a less explored, yet highly promising, area of chemical space.[1]

The introduction of a substituent directly onto a carbon atom of the piperazine ring, as in 2-(2-Fluorophenyl)piperazine, creates a chiral center and introduces a distinct three-dimensional vector for interaction with biological targets. This structural alteration from the more common N-arylpiperazines can lead to novel selectivity and pharmacological profiles. The 2-fluorophenyl moiety, in particular, is a common feature in CNS-active compounds, where the fluorine atom can modulate metabolic stability and receptor binding affinity.

Physicochemical and Structural Properties

Detailed experimental data for 2-(2-Fluorophenyl)piperazine is not extensively documented in publicly accessible literature. However, based on its structure and data from commercial suppliers, we can define its core properties. For context, properties of the well-characterized positional isomer, 1-(2-Fluorophenyl)piperazine, are included for comparison.

Table 1: Physicochemical Properties of 2-(2-Fluorophenyl)piperazine and its N-Substituted Isomer

| Property | 2-(2-Fluorophenyl)piperazine | 1-(2-Fluorophenyl)piperazine (for comparison) | Source(s) |

| IUPAC Name | 2-(2-fluorophenyl)piperazine | 1-(2-fluorophenyl)piperazine | [2] |

| CAS Number | 137684-18-5 | 1011-15-0 | [2] |

| Molecular Formula | C₁₀H₁₃FN₂ | C₁₀H₁₃FN₂ | [2] |

| Molecular Weight | 180.23 g/mol | 180.22 g/mol | [2] |

| Physical Form | Solid | Liquid | [2] |

| Purity | ~95% | >97% | [2] |

| Boiling Point | Not Reported | 150 °C / 3 mmHg | |

| Density | Not Reported | 1.141 g/mL at 25 °C | |

| InChI Key | JMLSZQAVDKFFCE-UHFFFAOYSA-N | IVTZRJKKXSKXKO-UHFFFAOYSA-N | [2][3] |

The structural difference between the 1- and 2-substituted isomers is fundamental. The attachment of the fluorophenyl group at the C2 position introduces a stereocenter, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. This chirality is critical in drug development, as enantiomers often exhibit different pharmacological activities and metabolic fates.

Synthesis and Manufacturing Considerations

Recent advances, particularly in photoredox catalysis, have opened new avenues for the efficient construction of 2-substituted piperazines.[4]

General Synthetic Strategy: Photoredox-Mediated Decarboxylative Annulation

A powerful and contemporary method involves the visible-light-promoted decarboxylative annulation between a glycine-derived diamine and an appropriate aldehyde (in this case, 2-fluorobenzaldehyde).[4] This approach offers mild reaction conditions and broad substrate scope.

Diagram 1: General Workflow for Photoredox Synthesis of 2-Arylpiperazines

Caption: Photoredox-mediated synthesis of 2-arylpiperazines.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on published methods for analogous compounds and should be optimized for the specific synthesis of 2-(2-Fluorophenyl)piperazine.[4]

Step 1: Imine Formation

-

To a solution of a protected glycine-derived diamine (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add 2-fluorobenzaldehyde (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours until imine formation is complete, as monitored by TLC or LC-MS.

-

The solvent is typically removed under reduced pressure, and the crude imine is used directly in the next step.

Step 2: Photoredox Cyclization

-

In a reaction vessel, combine the crude imine, a photocatalyst such as [Ir(ppy)2(dtbpy)]PF6 (1-2 mol%), and a suitable solvent (e.g., Acetonitrile).

-

Degas the solution with nitrogen or argon for 15-30 minutes.

-

Irradiate the mixture with a blue LED lamp (450 nm) at room temperature.

-

Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the protected 2-(2-fluorophenyl)piperazine.

Step 4: Deprotection (if necessary)

-

If a protecting group (e.g., Boc) is used on the piperazine nitrogens, it can be removed under standard conditions (e.g., Trifluoroacetic acid in Dichloromethane for Boc deprotection).

-

Following deprotection, an aqueous work-up and subsequent purification will yield the final product.

Chemical Reactivity and Stability

The reactivity of 2-(2-Fluorophenyl)piperazine is governed by the two secondary amine functionalities of the piperazine ring and the fluorinated aromatic ring.

-

N-Functionalization: The secondary amines are nucleophilic and can be readily functionalized via N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig coupling), or reductive amination.[5] This allows for the straightforward synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Aromatic Ring: The 2-fluorophenyl group is generally stable but can undergo electrophilic aromatic substitution, although the fluorine atom is a deactivating group. The positions ortho and para to the fluorine are the most likely sites of substitution.

-

Stability: The compound is expected to be stable under normal laboratory conditions. As a base, it will form salts with acids. Like many amines, it may be sensitive to strong oxidizing agents.

Applications in Drug Discovery and Medicinal Chemistry

While specific pharmacological data for 2-(2-Fluorophenyl)piperazine is not published, the broader class of arylpiperazines is exceptionally rich in biological activity, primarily through modulation of monoamine neurotransmitter systems.[6][7] Derivatives of arylpiperazines are known to interact with serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[6]

Diagram 2: Potential Pharmacological Targets for Arylpiperazines

Caption: Potential biological targets for arylpiperazine derivatives.

It can be hypothesized that 2-(2-Fluorophenyl)piperazine could serve as a key intermediate or a novel ligand for:

-

Serotonin Receptor Ligands: The arylpiperazine motif is a classic pharmacophore for 5-HT₁ₐ receptor agonists and antagonists.[8] Modification of the piperazine nitrogens could yield potent and selective serotonergic agents for treating anxiety or depression.

-

Dopamine Receptor Modulators: Many atypical antipsychotics incorporate an arylpiperazine structure to achieve D₂ receptor antagonism.[6]

-

Multi-Target Ligands: The scaffold is well-suited for developing "multi-target-directed ligands" that can simultaneously modulate multiple receptors (e.g., serotonin and dopamine systems), a strategy employed in modern psychiatric drug design.

The C2-substitution pattern offers a unique opportunity to explore new binding pockets or induce different receptor conformations compared to N-arylpiperazines, potentially leading to improved selectivity or a novel mechanism of action.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of 2-(2-Fluorophenyl)piperazine.

Table 2: Recommended Analytical Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to the aromatic protons of the 2-fluorophenyl ring and the aliphatic protons of the piperazine ring. The diastereotopic nature of the piperazine protons will likely result in complex splitting patterns. |

| ¹³C NMR | Confirmation of carbon framework. | Resonances for the aromatic carbons (with C-F coupling) and the aliphatic carbons of the piperazine ring. |

| ¹⁹F NMR | Confirmation of fluorine presence and environment. | A single resonance for the fluorine atom, with coupling to adjacent aromatic protons. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₀H₁₃FN₂. Characteristic fragmentation patterns would involve cleavage of the piperazine ring. |

| HPLC/UPLC | Purity assessment and quantification. | A primary peak indicating the purity of the compound, typically using a reversed-phase column with UV detection. |

| Chiral HPLC | Separation and quantification of enantiomers. | Resolution of the racemic mixture into two distinct peaks corresponding to the (R)- and (S)-enantiomers. |

Safety and Handling

Specific toxicology data for 2-(2-Fluorophenyl)piperazine is not available. However, based on the data for related arylpiperazines, such as 1-(2-fluorophenyl)piperazine, appropriate precautions should be taken.

-

Hazard Classification: Likely to be classified as an acute toxin (oral) and a skin/eye irritant.

-

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

2-(2-Fluorophenyl)piperazine is a structurally intriguing molecule that stands at the intersection of established medicinal chemistry principles and unexplored chemical space. While detailed characterization and application data remain sparse, the synthetic methodologies to access this and related C-substituted piperazines are now more accessible than ever before. The unique stereochemical and conformational properties conferred by the C2-aryl substitution warrant further investigation. For drug discovery teams, this compound represents a valuable building block for creating novel libraries of CNS-targeted agents with the potential for improved efficacy, selectivity, and intellectual property positioning. Future research should focus on the enantioselective synthesis of this compound and the systematic exploration of its N-substituents to unlock its full therapeutic potential.

References

-

Pospieszna-Markiewicz, M., & Brazert, K. (2021). Recently Adopted Synthetic Protocols for Piperazines: A Review. Molecules, 26(21), 6657. [Link]

-

Costantino, G., & Malfacini, D. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6185. [Link]

-

Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A Visible-Light-Promoted Decarboxylative Annulation for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters, 22(13), 5157–5162. [Link]

-

Pospelov, S. V., et al. (2023). Assembly of 2-substituted piperazines and fused piperazine derivatives from primary amines via sequential double oximinoalkylation and reductive cyclization. ResearchGate. [Link]

-

Wang, L., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20698-20712. [Link]

-

Grokipedia. para-Fluorophenylpiperazine. [Link]

-

Wikipedia. Substituted piperazine. [Link]

-

PubChem. 1-(2-Fluorophenyl)piperazine Compound Summary. [Link]

-

Gomez-Alonso, M., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3215–3221. [Link]

-

Farré-Alins, V., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4987. [Link]

-

López-Rodríguez, M. L., et al. (2000). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A/α1 Affinity. Journal of Medicinal Chemistry, 43(22), 4143–4153. [Link]

-

Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

-

ResearchGate. Synthesis of compounds starting from 2-fluorophenyl piperazine. [Link]

-

Cychowska, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 416-430. [Link]

-

Wikipedia. para-Fluorophenylpiperazine. [Link]

-

Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. [Link]

-

Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 443–453. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-(2-Fluorophenyl)piperazine | 137684-18-5 [sigmaaldrich.com]

- 3. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

2-(2-Fluorophenyl)piperazine synthesis pathway

An In-depth Technical Guide to the Synthetic Pathways of 2-(2-Fluorophenyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(2-Fluorophenyl)piperazine, a critical scaffold in contemporary medicinal chemistry. The piperazine motif is a cornerstone in drug design, and its substitution patterns are pivotal in defining the pharmacological and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering an in-depth analysis of established and modern synthetic strategies. We will dissect the mechanistic underpinnings, practical considerations, and comparative advantages of key methodologies, including the Buchwald-Hartwig amination and various ring-closing strategies such as reductive amination. Each section is grounded in authoritative literature, providing detailed experimental protocols and visual process flows to ensure both conceptual understanding and practical applicability.

Introduction: The Significance of the Arylpiperazine Moiety

The 1-arylpiperazine substructure is a privileged scaffold found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[3][4] The presence of a fluorine atom on the phenyl ring, as in 2-(2-Fluorophenyl)piperazine, can significantly enhance metabolic stability, membrane permeability, and binding affinity by modulating the electronic properties and lipophilicity of the molecule.[5] Consequently, robust and scalable synthetic routes to this key intermediate are of paramount importance to the pharmaceutical industry.

The synthesis of C-substituted piperazines presents distinct challenges compared to the more common N-functionalization of the parent heterocycle.[1][6] Direct functionalization of the carbon backbone is often difficult, necessitating the construction of the ring from acyclic precursors or the use of advanced catalytic methods. This guide explores the most effective strategies to overcome these challenges, focusing on methods that offer high yields, operational simplicity, and scalability.

Pathway I: N-Arylation via Buchwald-Hartwig Cross-Coupling

The most direct and widely adopted strategy for synthesizing N-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination.[4][7] This powerful cross-coupling reaction forms the critical C-N bond between an aryl halide (or pseudo-halide) and a pre-existing piperazine ring. Its broad functional group tolerance and high efficiency have made it a cornerstone of modern organic synthesis.[7]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene), forming a Pd(II)-aryl complex.

-

Amine Coordination & Deprotonation: The piperazine nitrogen coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: This is the product-forming step where the aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or bidentate ligands like BINAP) are essential as they promote the reductive elimination step and stabilize the catalytically active species.[8][9]

Visualizing the Buchwald-Hartwig Pathway

Sources

- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide | 1049417-73-3 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

2-(2-Fluorophenyl)piperazine mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 2-(2-Fluorophenyl)piperazine

Abstract

This technical guide provides a comprehensive analysis of the anticipated mechanism of action for 2-(2-Fluorophenyl)piperazine (2-FPP), a synthetic compound primarily utilized as a versatile precursor in medicinal chemistry.[][2] While direct pharmacological data on 2-FPP as a standalone agent is limited, its structural classification as a phenylpiperazine allows for a robust, evidence-based inference of its likely biological targets and downstream effects. Phenylpiperazine derivatives are well-documented as psychoactive agents that primarily modulate monoaminergic systems.[3][4][5] This guide synthesizes data from structurally related analogues, isomers, and complex derivatives to construct a detailed portrait of 2-FPP's probable interactions with key neurotransmitter receptors and transporters. We will delve into its anticipated effects on serotonergic and dopaminergic pathways, present quantitative binding data from key derivatives, outline a foundational experimental protocol for its characterization, and visualize the core signaling cascades it is expected to modulate. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important chemical scaffold.

Introduction: The Phenylpiperazine Scaffold

2-(2-Fluorophenyl)piperazine, with CAS Number 1011-15-0, belongs to the phenylpiperazine class of compounds.[2] This chemical family is defined by a piperazine ring linked to a phenyl group. The versatility of this scaffold has made it a cornerstone in the development of numerous centrally active drugs, including antipsychotics (aripiprazole), anxiolytics (buspirone), and antidepressants (trazodone).[6][7] The pharmacological profile of these agents is largely dictated by their interactions with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, as well as neurotransmitter transporters.[7][8]

While many phenylpiperazines have been developed as pharmaceuticals, others have emerged as new psychoactive substances (NPS).[4] A notable example is the structural isomer of 2-FPP, para-fluorophenylpiperazine (pFPP), which has been identified in recreational "party pills."[4][9] pFPP is known to act primarily as a 5-HT₁ₐ receptor agonist and an inhibitor of serotonin and norepinephrine reuptake.[9] This established activity within a closely related isomer provides a strong basis for predicting the primary pharmacological space occupied by 2-FPP.

Core Pharmacological Profile: An Evidence-Based Extrapolation

Based on the extensive literature surrounding its derivatives and isomers, the mechanism of action of 2-FPP is anticipated to be centered on the modulation of serotonin and dopamine systems. The ortho-position of the fluorine atom is a key structural feature that influences receptor affinity and functional activity.

Serotonergic System Modulation

The serotonergic system is the most probable primary target. Phenylpiperazines exhibit a wide range of affinities and functional activities at various 5-HT receptor subtypes.

-

5-HT₁ₐ Receptor Affinity: Strong evidence suggests that the 2-fluorophenylpiperazine moiety confers significant affinity for the 5-HT₁ₐ receptor. A study evaluating a series of 2-fluorophenylpiperazine compounds demonstrated direct binding to this receptor, with Kᵢ values in the nanomolar range.[10] The 5-HT₁ₐ receptor is a Gi/o-coupled autoreceptor; its activation typically leads to a decrease in cyclic adenosine monophosphate (cAMP) and neuronal hyperpolarization, resulting in reduced serotonin release when located presynaptically. Agonism at postsynaptic 5-HT₁ₐ receptors is associated with anxiolytic and antidepressant effects.[11][12]

-

5-HT₂ Receptor Family: Phenylpiperazines frequently interact with 5-HT₂ₐ and 5-HT₂C receptors.[9] The isomer pFPP shows some affinity for these subtypes.[9] Antagonism at the 5-HT₂ₐ receptor, which is Gq/11-coupled, is a hallmark of atypical antipsychotics and can mitigate extrapyramidal side effects caused by dopamine D₂ receptor blockade.[7]

Dopaminergic System Modulation

The arylpiperazine scaffold is integral to many ligands targeting dopamine receptors, particularly the D₂-like family (D₂, D₃, D₄).[8][13][14]

-

D₂/D₃ Receptor Affinity: Numerous complex molecules incorporating the 2-fluorophenylpiperazine structure have been synthesized as potent ligands for D₂ and D₃ receptors.[15] These receptors are critical targets for antipsychotic medications.[14] They are Gi/o-coupled, and their antagonism is the primary mechanism for alleviating the positive symptoms of schizophrenia.[15] The affinity for these receptors is often modulated by the linker and terminal groups attached to the second nitrogen of the piperazine ring.[7]

Other Potential Molecular Targets

Beyond the primary serotonergic and dopaminergic interactions, the 2-fluorophenylpiperazine structure may engage with other targets.

-

Monoamine Transporters: The isomer pFPP has been shown to inhibit the reuptake of serotonin and norepinephrine, suggesting that 2-FPP may also possess some activity at the serotonin transporter (SERT) and norepinephrine transporter (NET).[9]

-

Equilibrative Nucleoside Transporters (ENTs): In a notable study, a complex derivative of 2-fluorophenylpiperazine, FPMINT, was identified as an inhibitor of ENT1 and ENT2, which are crucial for nucleoside salvage and adenosine signaling.[16] The study highlighted that the halogenated phenylpiperazine moiety was essential for this inhibitory activity.[16]

Quantitative Data Summary: Receptor Affinities of Key Derivatives

The following table summarizes in vitro binding affinities for representative compounds containing the 2-fluorophenylpiperazine core or closely related structures. This data provides a quantitative basis for the inferred pharmacological profile.

| Compound Class | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| 2-Fluorophenylpiperazine Derivatives | 5-HT₁ₐ | 14.3 - 199 | [10] |

| Indazole-Piperazine Derivatives | Dopamine D₂ | Moderate to High (Specific Kᵢ not listed) | [15] |

| Indazole-Piperazine Derivatives | 5-HT₁ₐ | Moderate to High (Specific Kᵢ not listed) | [15] |

| Indazole-Piperazine Derivatives | 5-HT₂ₐ | Moderate to High (Specific Kᵢ not listed) | [15] |

| para-Fluorophenylpiperazine (Isomer) | 5-HT₁ₐ | Main Agonist Activity | [9] |

| para-Fluorophenylpiperazine (Isomer) | 5-HT₂ₐ | Lower Affinity | [9] |

| para-Fluorophenylpiperazine (Isomer) | 5-HT₂C | Lower Affinity | [9] |

Note: The binding affinities are for derivatives or isomers and should be used to infer the potential activity of the parent 2-(2-Fluorophenyl)piperazine compound, which requires direct experimental confirmation.

Key Signaling Pathways

The interaction of 2-FPP with its primary anticipated targets, the 5-HT₁ₐ and D₂ receptors, initiates well-characterized intracellular signaling cascades. Both receptors predominantly couple to the Gi/o family of G-proteins.

Diagram: 5-HT₁ₐ and Dopamine D₂ Receptor Signaling

Caption: Anticipated signaling of 2-FPP via 5-HT₁ₐ and D₂ receptors.

This diagram illustrates that upon binding of 2-FPP, the activated Gi/o protein dissociates. The α-subunit inhibits adenylyl cyclase, reducing cAMP levels. The βγ-subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinity (Kᵢ) of 2-(2-Fluorophenyl)piperazine at a target receptor (e.g., human 5-HT₁ₐ), a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system to quantify molecular interaction.

Objective: To determine the inhibition constant (Kᵢ) of 2-FPP for the 5-HT₁ₐ receptor.

Materials:

-

Test Compound: 2-(2-Fluorophenyl)piperazine (2-FPP) dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions prepared.

-

Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).

-

Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding Control: 10 µM 5-carboxamidotryptamine (5-CT) or another high-affinity 5-HT₁ₐ ligand.

-

Equipment: 96-well microplates, cell harvester, liquid scintillation counter, scintillation fluid.

Methodology:

-

Preparation: Thaw the receptor membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

-

Assay Setup (in triplicate):

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand ([³H]-8-OH-DPAT at its Kₔ concentration, e.g., ~1 nM), and 100 µL of the diluted membrane preparation.

-

Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific control (10 µM 5-CT), 50 µL of radioligand, and 100 µL of membranes.

-

Competition Wells: Add 50 µL of the 2-FPP test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membranes.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

For each concentration of 2-FPP, calculate the percent inhibition of specific binding.

-

Plot the percent inhibition against the log concentration of 2-FPP to generate a sigmoidal competition curve.

-

Use non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value (the concentration of 2-FPP that inhibits 50% of the specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Workflow Diagram: Radioligand Binding Assay

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The mechanism of action for 2-(2-Fluorophenyl)piperazine, while not directly characterized, can be confidently inferred from its chemical structure and the extensive pharmacology of the phenylpiperazine class. It is anticipated to function as a modulator of central monoaminergic systems, with primary activity at serotonin 5-HT₁ₐ and dopamine D₂/D₃ receptors. Secondary interactions with other 5-HT receptor subtypes and monoamine transporters are also highly probable.

This guide provides a foundational framework for understanding this compound. However, this inferred profile must be validated through direct experimental investigation. Future research should prioritize comprehensive in vitro receptor screening panels to establish a complete binding profile, followed by functional assays (e.g., cAMP accumulation, calcium flux) to determine whether 2-FPP acts as an agonist, antagonist, or partial agonist at its primary targets. These studies will be critical for elucidating the precise pharmacological identity of 2-(2-Fluorophenyl)piperazine and unlocking its full potential in future drug discovery and development efforts.

References

-

Mlynárová R, Tazká D, Racanská E, Kyselovic J, Svec P. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska Slov Farm. 2000;49(4):177-80. [Link]

-

Wikipedia. para-Fluorophenylpiperazine. [Link]

-

Ye N, et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3182. [Link]

-

ResearchGate. Synthesis of compounds starting from 2-fluorophenyl piperazine. [Link]

-

National Center for Biotechnology Information. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Molecular Imaging and Contrast Agent Database (MICAD). 2011. [Link]

-

Madej K, et al. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicol. 2021;39(2):508-520. [Link]

-

Cheung LKM, et al. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Front Pharmacol. 2022;13:833310. [Link]

-

Kondej M, et al. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Med Chem. 2023;14(6):1122-1135. [Link]

-

Drug Policy Facts. Background on Piperazines. [Link]

-

National Center for Biotechnology Information. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

-

Encyclopedia.pub. New Psychoactive Substances: Piperazines and Aminoindanes. 2022;2(2):26. [Link]

-

Katz JL, et al. Apparent antinociceptive properties of piperazine-type serotonin agonists: trifluoromethylphenylpiperazine, chlorophenylpiperazine, and MK-212. J Pharmacol Exp Ther. 1987;242(3):997-1002. [Link]

-

Fallacara AL, et al. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Med Chem Lett. 2018;9(2):113-118. [Link]

-

Dias da Silva D, et al. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicol Lett. 2015;237(3):168-77. [Link]

-

ResearchGate. Legal piperazine-containing party pills - A new trend in substance misuse. [Link]

-

Dal Bello F, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel). 2023;16(11):1598. [Link]

-

Samanin R, et al. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology (Berl). 1992;107(2-3):229-35. [Link]

-

Micheli F, et al. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorg Med Chem Lett. 2009;19(23):6658-62. [Link]

-

Basit H, et al. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. J Med Chem. 2021;64(7):4239-4261. [Link]

-

Cignarella G, et al. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals (Basel). 2021;14(11):1178. [Link]

Sources

- 2. 1-(2-Fluorophenyl)piperazine 97 1011-15-0 [sigmaaldrich.com]

- 3. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Background on Piperazines | Drug Policy Facts [drugpolicyfacts.org]

- 5. New Psychoactive Substances: Piperazines and Aminoindanes | Encyclopedia MDPI [encyclopedia.pub]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

An In-depth Technical Guide on the Solubility of 2-(2-Fluorophenyl)piperazine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development, profoundly influencing process chemistry, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility of 2-(2-Fluorophenyl)piperazine, a key building block in modern medicinal chemistry. Lacking extensive published quantitative data for this specific molecule, this guide establishes an inferred solubility profile grounded in first principles of physical organic chemistry and available data for structurally analogous compounds. Furthermore, it delivers field-proven, detailed protocols for the experimental determination of solubility, enabling researchers to generate precise data tailored to their specific applications. This document is structured to serve as a practical and authoritative resource, empowering scientists to navigate the complexities of solubility with confidence and scientific rigor.

The Strategic Importance of Solubility in Pharmaceutical R&D

In the journey from discovery to a marketable therapeutic, the physicochemical properties of a molecule dictate the path forward. Solubility, in particular, is a critical-path parameter. For an intermediate like 2-(2-Fluorophenyl)piperazine, a thorough understanding of its behavior in various organic solvents is not merely academic; it is a strategic imperative that impacts:

-

Process Optimization: The selection of an appropriate solvent is crucial for maximizing reaction yields, ensuring reaction homogeneity, and simplifying downstream processing.

-

Purification and Crystallization: Efficient purification, often through crystallization, relies on a solvent system where the compound exhibits high solubility at elevated temperatures and low solubility upon cooling. This differential solubility is key to achieving high purity and yield.

-

Formulation Feasibility: While not the final API, the solubility characteristics of key intermediates can inform strategies for the final drug formulation, including potential salt forms and co-crystal development.

Molecular Architecture and Physicochemical Profile

The solubility behavior of 2-(2-Fluorophenyl)piperazine is a direct consequence of its molecular structure. A detailed analysis reveals the interplay of polar and non-polar features that govern its interaction with different solvents.

Molecular Structure of 2-(2-Fluorophenyl)piperazine

Caption: Key structural features of 2-(2-Fluorophenyl)piperazine influencing solubility.

-

The Piperazine Moiety: This core is characterized by two secondary amine groups. The nitrogen atoms act as hydrogen bond acceptors, while the N-H protons serve as hydrogen bond donors. This functionality imparts significant polarity and is the primary driver for solubility in protic solvents.

-

The 2-Fluorophenyl Group: This aromatic substituent introduces a significant non-polar, hydrophobic character to the molecule. The fluorine atom, being highly electronegative, creates a dipole but the overall effect of the phenyl ring is to favor interactions with less polar solvents through van der Waals forces.

The molecule thus presents a dualistic nature, and its solubility in a given solvent will depend on the solvent's ability to favorably interact with one or both of these regions.

Inferred Solubility Profile in Common Organic Solvents

Direct, quantitative public data on the solubility of 2-(2-Fluorophenyl)piperazine is scarce. However, by applying the fundamental principle of "like dissolves like" and using data from structurally similar compounds—such as the parent piperazine and the isomeric 2-(4-Fluorophenyl)piperazine[1][2]—we can construct a reliable inferred solubility profile. The data for the 4-fluoro isomer, which shows a solubility of 30 mg/mL in both DMSO and ethanol, serves as a strong benchmark.[2]

Table 1: Inferred Qualitative and Estimated Quantitative Solubility of 2-(2-Fluorophenyl)piperazine at Ambient Temperature (20-25°C)

| Solvent | Solvent Type | Polarity Index | Inferred Solubility | Estimated Solubility Range (mg/mL) | Rationale for Inference |

| Methanol | Polar Protic | 6.6 | Very High | > 100 | Strong hydrogen bonding with the piperazine N-H and N atoms. Parent piperazine is readily soluble in methanol.[1] |

| Ethanol | Polar Protic | 5.2 | High | 30 - 100 | Good hydrogen bonding capability. The analogous 2-(4-fluorophenyl)piperazine is soluble at 30 mg/mL.[2] |

| Isopropanol | Polar Protic | 4.3 | Moderate | 10 - 30 | Reduced polarity and increased steric hindrance compared to methanol and ethanol, slightly weakening hydrogen bonding interactions. |

| Dichloromethane | Polar Aprotic | 3.4 | High | 30 - 100 | Strong dipole-dipole interactions can solvate both the polar and non-polar regions of the molecule effectively. |

| Acetonitrile | Polar Aprotic | 6.2 | Moderate | 10 - 30 | As a polar aprotic solvent, it is a good dipole interactor but a weaker hydrogen bond acceptor than DMSO, leading to moderate solubility. |

| Acetone | Polar Aprotic | 5.4 | Moderate | 10 - 30 | The ketone group can act as a hydrogen bond acceptor, but its overall solvating power for this structure is moderate. |

| Ethyl Acetate | Moderately Polar | 4.3 | Low to Moderate | 5 - 15 | Limited polarity and hydrogen bonding capability result in lower solvation efficiency for the polar piperazine ring. |

| Toluene | Nonpolar | 2.4 | Very Low | < 1 | As a non-polar aromatic solvent, it cannot effectively solvate the polar piperazine moiety, leading to poor solubility. |

| Heptane | Nonpolar | 0.0 | Insoluble | < 0.1 | Lacks any significant polarity or hydrogen bonding ability. Parent piperazine is only slightly soluble in heptane.[1] |

Authoritative Protocol: Experimental Solubility Determination

To move from inference to precise data, a robust experimental protocol is essential. The Shake-Flask Method , compliant with OECD Guideline 105, is the gold standard for its reliability.

Workflow for Shake-Flask Solubility Determination

Caption: A validated, step-by-step workflow for determining solubility via the shake-flask method.

Detailed Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add an excess amount of 2-(2-Fluorophenyl)piperazine (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the samples for a period sufficient to ensure equilibrium is reached (24 to 48 hours is typical). Visual inspection should confirm the continued presence of excess solid.

-

Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the solid to settle. For fine suspensions, centrifugation (e.g., 10 minutes at 5000 rpm) is highly recommended.

-

Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter this aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any microscopic particulate matter.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the diluted sample by HPLC-UV.

-

Calculation: Using the concentration obtained from the HPLC analysis and accounting for the dilution factor, calculate the solubility of 2-(2-Fluorophenyl)piperazine in the solvent, typically expressed in mg/mL or mol/L.

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The presence of excess solid validates saturation. The use of a validated, stability-indicating HPLC method ensures accurate quantification. Running replicates provides statistical confidence in the final reported value.

Solvent Selection for Crystallization: A Practical Framework

The solubility data is directly actionable for developing purification strategies. An effective crystallization process hinges on identifying a solvent or solvent system where the compound has high solubility in hot solvent and low solubility in cold solvent.

Logical Flow for Selecting a Crystallization Solvent

Caption: Decision framework for crystallization solvent system development.

Based on our inferred solubility table, a promising approach for the crystallization of 2-(2-Fluorophenyl)piperazine would be to dissolve it in a hot "good" solvent like isopropanol or acetone and then induce crystallization by either cooling or by the controlled addition of a "poor" anti-solvent like heptane or toluene. This anti-solvent technique effectively reduces the overall solubility in the system, forcing the pure compound out of solution.

Conclusion

This guide has provided a robust framework for understanding and evaluating the solubility of 2-(2-Fluorophenyl)piperazine. While a lack of direct published data necessitates an inferential approach to quantitative values, the underlying principles of chemical structure and polarity, combined with data from close analogs, allow for the construction of a highly practical and scientifically sound solubility profile. The detailed experimental protocol provided herein empowers researchers to generate the precise data required for process optimization, purification, and formulation development. A strategic approach to solubility, as outlined in this document, is not just a matter of good science—it is a critical accelerator in the complex journey of drug development.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

-

ResearchGate (2025). Measurement and Correlation of Solubility of Tetraphenyl Piperazine-1,4-diyldiphosphonate in Mixed Solvents. Available at: [Link]

-

SINTEF (n.d.). Solid liquid solubility of piperazine. Available at: [Link]

-

National Center for Biotechnology Information (2017). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 22(11), 1957. Available at: [Link]

-

JournalGRID (2024). Solubility Behaviour of Aripiprazole in Different Solvent Systems. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]

-

University of Rochester, Department of Chemistry (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Journal of Chemical & Engineering Data (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. 56(12), 5088-5093. Available at: [Link]

-

University of Rochester, Department of Chemistry (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Organic Chemistry, LibreTexts (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

Sources

A Technical Guide to 2-(2-Fluorophenyl)piperazine: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)piperazine, a key heterocyclic building block in medicinal chemistry. The document details its core molecular and physicochemical properties, outlines prevalent synthetic strategies, and explores its application as a privileged scaffold in the development of novel therapeutics. Furthermore, it covers essential analytical techniques for its characterization and provides established protocols for researchers, scientists, and drug development professionals. The guide emphasizes the causality behind methodological choices, ensuring a deep, actionable understanding of the compound's role in pharmaceutical research.

Core Molecular and Physicochemical Properties

2-(2-Fluorophenyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of a fluorinated phenyl group at the second position of the piperazine ring imparts specific steric and electronic properties that are highly valuable in designing targeted therapeutic agents. It is crucial to distinguish this compound from its more commonly referenced isomer, 1-(2-Fluorophenyl)piperazine, where the substituent is on a nitrogen atom.

The fundamental properties of 2-(2-Fluorophenyl)piperazine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃FN₂ | [1][2][3][4] |

| Molecular Weight | 180.23 g/mol | [1] |

| CAS Number | 137684-18-5 | [1] |

| IUPAC Name | 2-(2-fluorophenyl)piperazine | [1] |

| InChI Key | JMLSZQAVDKFFCE-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥95% | [1] |

Note: While the molecular formula is identical for isomers like 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0) and 2-(4-Fluorophenyl)piperazine, their distinct CAS numbers, chemical structures, and reactivity profiles are critical for experimental design.[2][5]

Strategic Synthesis of Arylpiperazines

The synthesis of arylpiperazines is a cornerstone of medicinal chemistry. The primary challenge lies in the formation of the crucial carbon-nitrogen (C-N) bond between the aromatic ring and the piperazine scaffold. Modern synthetic organic chemistry offers several robust methods, with the choice depending on factors like substrate availability, desired yield, and tolerance of functional groups.

The most prevalent and industrially scalable methods are transition-metal-catalyzed cross-coupling reactions.[6] These approaches offer high efficiency and broad substrate scope.

Key Synthetic Approaches:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most versatile method for forming C-N bonds. It involves the reaction of an aryl halide (or triflate) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and is tuned to optimize reactivity for the specific aryl halide used.

-

Ullmann-Goldberg Reaction: A classical, copper-catalyzed method that serves as a valuable alternative to palladium-based systems. While often requiring higher reaction temperatures, recent advancements in ligand design have made this reaction more accessible and efficient under milder conditions.

-

Aromatic Nucleophilic Substitution (SNAr): This method is effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃) positioned ortho or para to the leaving group (typically a halide). The piperazine acts as the nucleophile, displacing the leaving group without the need for a metal catalyst.[6]

Below is a generalized workflow illustrating the metal-catalyzed synthesis of an N-arylpiperazine, which is conceptually similar to the synthesis of C-arylpiperazines.

Caption: Generalized workflow for metal-catalyzed synthesis of arylpiperazines.

Applications in Medicinal Chemistry and Drug Development

The piperazine scaffold is considered a "privileged structure" in drug discovery.[7] Its unique properties—conformational rigidity, ability to engage in multiple non-covalent interactions, and favorable physicochemical profile—make it a frequent component of marketed drugs across various therapeutic areas. 2-(2-Fluorophenyl)piperazine serves as a critical starting material or intermediate for creating more complex molecules with tailored biological activities.

Key Application Areas:

-

Neurologically Active Compounds: It is a documented intermediary in the synthesis of compounds targeting the central nervous system.[4] The piperazine moiety can interact with various receptors and transporters, while the fluorophenyl group can enhance metabolic stability and blood-brain barrier penetration.

-

Anticancer Agents: Novel derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as potential inhibitors of the B-cell lymphoma 2 (BCL2) anti-apoptotic protein, showing promise in inducing apoptosis in cancer cell lines.[8] This highlights the scaffold's utility in developing targeted oncology drugs.

-

Carbonic Anhydrase Inhibitors: Mannich bases derived from 1-(2-fluorophenyl)piperazine have demonstrated significant inhibitory effects on human carbonic anhydrase isoenzymes (hCA I and II), which are implicated in several diseases.[]

-

Radiation Countermeasures: The piperazine core is being explored for the development of novel radioprotective agents designed to mitigate the harmful effects of ionizing radiation, offering a potentially safer alternative to existing countermeasures like amifostine.[10]

The following diagram illustrates the role of the 2-(2-Fluorophenyl)piperazine scaffold as a versatile core for drug development.

Caption: Role of the piperazine scaffold in diverse therapeutic applications.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2-(2-Fluorophenyl)piperazine, particularly to distinguish it from its positional isomers. A combination of chromatographic and spectroscopic techniques is typically employed.

Primary Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. GC-MS is particularly effective for distinguishing between the 2-FPP, 3-FPP, and 4-FPP isomers, which can be challenging with other methods.[11][12] The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is used for purity assessment and quantification. Since the piperazine moiety itself is not strongly UV-active, analysis may rely on the absorbance of the phenyl ring or involve a derivatization step to attach a chromophore, enabling detection at very low levels.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for definitive confirmation of the substituent's position on the phenylpiperazine core.[8]

Representative Experimental Protocol: GC-MS Analysis

This protocol provides a generalized, self-validating workflow for the qualitative analysis of 2-(2-Fluorophenyl)piperazine and its isomers.

Objective: To separate and identify 2-(2-Fluorophenyl)piperazine from a sample mixture.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration within the instrument's linear range (e.g., 1-10 ng/µL).

-

-

Instrumentation (Typical GC-MS System):

-

Injector: Split/splitless inlet, operated in split mode (e.g., 10:1 split ratio) at 280 °C.

-

Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

-

Scan Range: m/z 40-550.

-

-

-

Data Analysis:

-

Compare the retention time of the analyte peak with that of a certified reference standard.

-

Analyze the mass spectrum of the peak. The molecular ion (M⁺) should be observed at m/z 180.

-

Compare the fragmentation pattern to a reference library or published data. Key expected fragments for fluorophenylpiperazine isomers often include m/z 137, 122, and others related to the piperazine ring cleavage.[3]

-

| Ion (m/z) | Interpretation | Source(s) |

| 180 | Molecular Ion [M]⁺ | [3] |

| 137 | Fragment from cleavage within piperazine ring | |

| 122 | Fragment from cleavage within piperazine ring | [3] |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(2-Fluorophenyl)piperazine and its derivatives. Based on data for the closely related 1-isomer, the compound should be treated as acutely toxic and an irritant.[2][15]

-

Hazard Classifications: Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Respiratory system).[2]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[]

References

-

Synthesis of compounds starting from 2-fluorophenyl piperazine . ResearchGate. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate. [Link]

-

1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 . PubChem. [Link]

-

Analytical Methods for Piperazines . RSC Publishing. [Link]

-

Analytical report - 2-(4-Fluorophenyl)piperazine . Policija. [Link]

-

Identification and structural characterization of three psychoactive substances . PubMed Central. [Link]

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents . NIH National Library of Medicine. [Link]

-

The synthesis, analysis and characterisation of piperazine based drugs . Figshare. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES . Revue Roumaine de Chimie. [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications . Dalton Transactions (RSC Publishing). [Link]

-

Second-generation piperazine derivatives as promising radiation countermeasures . PMC. [Link]

Sources

- 1. 2-(2-Fluorophenyl)piperazine | 137684-18-5 [sigmaaldrich.com]

- 2. 1-(2-氟苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. aru.figshare.com [aru.figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. 1-(2-Fluorophenyl)piperazine | 1011-15-0 [amp.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Fluorophenyl)piperazine

This guide provides an in-depth analysis of the key spectroscopic data used for the structural elucidation and quality assessment of 2-(2-Fluorophenyl)piperazine (also known as 1-(2-Fluorophenyl)piperazine), a common building block in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data repository to explain the causality behind the spectral features, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure Overview

2-(2-Fluorophenyl)piperazine, with the molecular formula C₁₀H₁₃FN₂, has a molecular weight of 180.22 g/mol [1][2]. The structural integrity of this molecule is paramount for its use in synthesis, making robust analytical characterization essential. For clarity in the following spectral interpretations, the atoms are numbered as shown below. This numbering is for interpretive purposes and may not follow IUPAC nomenclature rules.

Caption: Structure and numbering scheme for 2-(2-Fluorophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Principle of the Technique

The choice of NMR is predicated on its ability to provide a complete atomic-level map of the molecule. ¹H NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal splitting (multiplicity), and integration (proton count). ¹³C NMR complements this by identifying the number of unique carbon environments. The combination of these techniques allows for a comprehensive validation of the molecular backbone.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating protocol ensures reproducibility and data integrity. The following steps represent a standard procedure for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 2-(2-Fluorophenyl)piperazine sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial[3][4].

-

Add approximately 0.6–0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which was used for the reference data herein[5]. The choice of solvent is critical; it must fully dissolve the analyte without its own signals obscuring key regions of the spectrum[3].

-

Ensure complete dissolution by gentle vortexing. The solution must be homogenous and free of any particulate matter.

-

-

Filtration and Transfer:

-

To prevent magnetic field distortions from suspended impurities, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube[4][6].

-

Ensure the sample height in the tube is a minimum of 4-5 cm to be within the detection region of the spectrometer's coils[4].

-

-

Instrument Setup and Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the depth gauge to ensure correct positioning within the magnet.

-

The instrument performs a "lock" onto the deuterium signal of the solvent to stabilize the magnetic field frequency[3].

-

An automated or manual "shimming" process is executed to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks[3].

-

Acquire the spectrum using standard parameters for ¹H and ¹³C detection on a spectrometer (e.g., 300 or 400 MHz).

-

Workflow: NMR Analysis

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

¹H NMR Data & Interpretation (300 MHz, DMSO-d₆)

| Signal Position (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.15 - 6.95 | Multiplet (m) | 4H | H-7, H-8, H-9, H-10 | These signals correspond to the four protons on the fluorophenyl ring. Their complex splitting pattern arises from mutual coupling and coupling to the ¹⁹F nucleus. |

| 3.05 | Triplet (t) | 4H | H-2, H-5 | These protons are on the carbons adjacent to the secondary amine (N-4). They appear as a single triplet, indicating similar chemical environments and coupling to the adjacent CH₂ groups (H-3, H-6). |

| 2.86 | Triplet (t) | 4H | H-3, H-6 | These protons are on the carbons adjacent to the tertiary amine (N-1). They are shifted slightly upfield compared to H-2/H-5 and also appear as a triplet due to coupling with their neighbors. |

| 2.65 | Singlet (s, broad) | 1H | H-4 (N-H) | This broad singlet is characteristic of the amine proton. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. |

Data sourced from SpectraBase[5].

Expert Interpretation: The ¹H NMR spectrum confirms all essential structural features. The aromatic region integrates to four protons, consistent with a substituted benzene ring. The piperazine ring displays two distinct triplet signals, each integrating to four protons. The downfield signal at 3.05 ppm is assigned to the protons (H-2, H-5) adjacent to the secondary amine, while the signal at 2.86 ppm is assigned to the protons (H-3, H-6) adjacent to the nitrogen connected to the aromatic ring. The broad singlet for the N-H proton confirms the presence of the secondary amine.

¹³C NMR Data & Interpretation (DMSO-d₆)

| Signal Position (δ ppm) | Assignment | Rationale |

| 158.3 (d, J=243 Hz) | C-7 | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF), a hallmark of C-F bonds. It is significantly downfield due to the electronegativity of fluorine. |

| 139.5 (d, J=9 Hz) | C-6 | This is the quaternary carbon to which the piperazine ring is attached. It shows a smaller two-bond coupling to fluorine (²JCF). |

| 124.8 (d, J=3 Hz) | C-10 | This aromatic carbon exhibits a small three-bond coupling to fluorine (³JCF). |

| 122.9 (d, J=7 Hz) | C-9 | This aromatic carbon shows a two-bond coupling to fluorine (²JCF). |

| 119.0 (d, J=4 Hz) | C-8 | This aromatic carbon displays a three-bond coupling to fluorine (³JCF). |

| 116.1 (d, J=22 Hz) | C-11 | This aromatic carbon shows a two-bond coupling to fluorine (²JCF). |

| 50.8 | C-3, C-5 | Carbons adjacent to the tertiary amine (N-1). |

| 45.4 | C-2, C-4 | Carbons adjacent to the secondary amine (N-4). |

Note: Specific chemical shift values can vary slightly between measurements. Data interpreted from reference spectra for phenylpiperazine derivatives[7][8] and data available on PubChem[1].

Expert Interpretation: The ¹³C NMR spectrum is highly informative. Six distinct signals are observed for the aromatic carbons, all showing splitting (as doublets, 'd') due to coupling with the ¹⁹F nucleus, which powerfully confirms the substitution pattern. The large coupling constant for C-7 is definitive for the carbon directly attached to fluorine. Two signals appear in the aliphatic region, corresponding to the two pairs of chemically equivalent carbons in the piperazine ring, confirming its symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Principle of the Technique

The choice of Attenuated Total Reflectance (ATR) FTIR is based on its simplicity and lack of need for sample preparation (like creating KBr pellets)[9]. A solid or liquid sample is placed in direct contact with an ATR crystal (commonly diamond or zinc selenide). An IR beam is passed through the crystal in such a way that it reflects internally. At each reflection point, an "evanescent wave" penetrates a short distance into the sample, where absorption can occur[10]. This makes it an excellent technique for obtaining a high-quality spectrum of a solid powder.

Experimental Protocol: ATR-FTIR

-

Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of ambient air (CO₂, H₂O) and the instrument itself from the final sample spectrum.

-

Sample Application: A small amount of the 2-(2-Fluorophenyl)piperazine solid is placed directly onto the center of the ATR crystal.

-

Apply Pressure: A pressure clamp is applied to ensure firm, uniform contact between the solid sample and the crystal surface. Good contact is essential for a strong, high-quality signal[11].

-

Data Acquisition: The sample spectrum is collected. The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, the pressure is released, the sample is wiped from the crystal surface, and the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft cloth.

Workflow: ATR-FTIR Analysis

Caption: General workflow for acquiring an ATR-FTIR spectrum.

IR Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300 | N-H Stretch | Secondary Amine | This absorption is characteristic of the N-H stretching vibration in the piperazine ring. It is often a medium-intensity, somewhat broad peak. |

| 3050 - 2900 | C-H Stretch | Aromatic & Aliphatic | The bands above 3000 cm⁻¹ are typical for C-H stretches on the aromatic ring. The stronger absorptions below 3000 cm⁻¹ are from the C-H stretches of the CH₂ groups in the piperazine ring. |

| ~1590, ~1490 | C=C Stretch | Aromatic Ring | These sharp, medium-to-strong absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. |

| ~1250 | C-N Stretch | Aryl-Amine | The stretching vibration of the bond between the aromatic carbon (C-6) and the piperazine nitrogen (N-1) typically appears in this region. |

| ~1100 | C-F Stretch | Aryl-Fluoride | This region typically contains a strong absorption corresponding to the C-F bond stretch, providing clear evidence of the fluorine substituent. |

Note: Data interpreted from a representative ATR-FTIR spectrum on PubChem[1] and general IR correlation tables.

Expert Interpretation: The IR spectrum provides orthogonal confirmation of the key functional groups identified by NMR. The presence of an N-H stretch validates the secondary amine of the piperazine ring. The distinct regions for aromatic and aliphatic C-H stretches, along with the characteristic aromatic C=C stretching peaks, confirm the presence of both structural motifs. Critically, the strong absorptions in the lower wavenumber region for C-N and C-F stretching are fully consistent with the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about the molecule's structure.

Principle of the Technique

For this analysis, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This is ideal for unequivocally confirming the molecular weight. Subsequent fragmentation for structural analysis can be induced in the mass spectrometer via Collision-Induced Dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. The choice of direct infusion MS is for rapid analysis without chromatographic separation[12][13].

Experimental Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent compatible with ESI, such as a mixture of methanol or acetonitrile with water, often containing a trace amount of formic acid (e.g., 0.1%) to promote protonation. Non-volatile buffers or salts must be avoided[12].

-

Infusion: The prepared solution is drawn into a syringe and infused at a constant, low flow rate (e.g., 5-10 µL/min) directly into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the infusion needle, causing the solvent to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, [M+H]⁺) are ejected into the gas phase.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio, generating a mass spectrum.

-

Tandem MS (MS/MS): To obtain structural information, the ion of interest (the [M+H]⁺ precursor ion at m/z 181.1) is selected, subjected to collisions with an inert gas (like argon or nitrogen) to induce fragmentation, and the resulting product ions are mass-analyzed.

MS Data & Interpretation

-

Molecular Ion: C₁₀H₁₃FN₂; Exact Mass: 180.11; Observed [M+H]⁺: m/z 181.1

-

Major Fragment Ions (GC-MS data): m/z 180 (M⁺), 138, 122[1].